molecular formula C10H11NO2 B12075518 4-Ethyl-3-hydroxyindolin-2-one CAS No. 1261999-55-6

4-Ethyl-3-hydroxyindolin-2-one

Cat. No.: B12075518
CAS No.: 1261999-55-6
M. Wt: 177.20 g/mol
InChI Key: OWEFVBZYSIRPRG-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxyindolin-2-one is a chemical compound belonging to the indolin-2-one family. These compounds are known for their diverse biological activities and are often found in various natural products. The presence of the ethyl group at the 4-position and the hydroxy group at the 3-position makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-hydroxyindolin-2-ones involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method has been shown to produce a wide variety of 3-hydroxyindolin-2-ones in good yields. The reaction typically involves treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature, leading to interesting products .

Industrial Production Methods

While specific industrial production methods for 4-ethyl-3-hydroxyindolin-2-one are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxyindolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Ethyl-3-hydroxyindolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyindolin-2-one: Lacks the ethyl group at the 4-position.

    4-Methyl-3-hydroxyindolin-2-one: Contains a methyl group instead of an ethyl group at the 4-position.

    3-Hydroxy-2-oxindole: Similar structure but lacks the ethyl group.

Uniqueness

4-Ethyl-3-hydroxyindolin-2-one is unique due to the presence of the ethyl group at the 4-position, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1261999-55-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-ethyl-3-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5,9,12H,2H2,1H3,(H,11,13)

InChI Key

OWEFVBZYSIRPRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(C(=O)NC2=CC=C1)O

Origin of Product

United States

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